molecular formula C29H42 B054791 9,9-Di-n-octylfluorene CAS No. 123863-99-0

9,9-Di-n-octylfluorene

Cat. No. B054791
M. Wt: 390.6 g/mol
InChI Key: RXACYPFGPNTUNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9,9-Di-n-octylfluorene and its derivatives involves catalytic processes and specific reactions aimed at achieving high purity and structural integrity. Notably, polyfluorenes without monoalkylfluorene defects have been synthesized, highlighting the importance of precise synthetic methods in obtaining high-quality materials for optoelectronic applications (Cho et al., 2007).

Molecular Structure Analysis

The molecular structure of 9,9-Di-n-octylfluorene and related compounds has been extensively studied. Structural, electronic, and optical properties of heterofluorenes were investigated, revealing insights into the aromatic and electrooptical activities of these compounds (Chen, Zheng, Fan, & Huang, 2007). These studies are crucial for understanding how structural modifications can influence the optical and electronic behaviors of fluorene-based materials.

Chemical Reactions and Properties

Chemical reactions involving 9,9-Di-n-octylfluorene, such as cross-coupling and annulation cascades, play a significant role in the development of fluorene derivatives with tailored properties. For instance, the synthesis of 9-hydroxy and 9-aminofluorenes through a tandem Suzuki/phenolic aldolisation sequence demonstrates the versatility of fluorene compounds in chemical synthesis (François et al., 2018).

Physical Properties Analysis

The physical properties of 9,9-Di-n-octylfluorene, such as its phase behavior, crystallinity, and thermal stability, are integral to its application in optoelectronic devices. The phase behavior of poly(9,9-di-n-hexyl-2,7-fluorene) provides insights into the mesomorphic and crystalline phases that influence the material's optical and mechanical properties (Chen, Su, Su, & Chen, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are crucial for the application of 9,9-Di-n-octylfluorene in electronics and photonics. Investigations into the synthesis of selectively 4-substituted 9,9'-spirobifluorenes and their photophysical properties highlight the potential of fluorene derivatives in optoelectronic applications (Kaiser et al., 2017).

Scientific Research Applications

  • Polyfluorene-Based Conjugated Polymer Blends :

    • Studied phase separation in polyfluorene-based electroluminescent polymer blends for light-emitting diodes (LEDs) applications (Kim et al., 2004).
  • Green Emission in Polyfluorene :

    • Investigated the cause of green emission in polyfluorene, relevant for light-emitting devices (Nakamura et al., 2018).
  • Poly(9,9-di-n-octylfluorene) Based Copolymers :

    • Explored the β phase formation limit in poly(9,9-di-n-octylfluorene) based copolymers, significant for device applications (Bright et al., 2011).
  • Polyfluorenes without Defects :

    • Developed a synthetic route to defect-free polyfluorenes, impacting light-emitting device performance (Cho et al., 2007).
  • Poly(fluorene-2,7-vinylene)s with Oligo(thiophene)s :

    • Synthesized and identified unique emission properties of polyfluorenes modified with oligo(thiophene) chain ends (Kuwabara et al., 2011).
  • Phase Behavior of Poly(9,9-di-n-hexyl-2,7-fluorene) :

    • Reported on the phase behavior of polyfluorene variants, providing insights into their crystalline nature (Chen et al., 2006).
  • β Phase Formation in Polyfluorene Thin Films :

    • Demonstrated the formation of the β phase in polyfluorene thin films, crucial for optoelectronic applications (Bright et al., 2010).
  • Fluorination Effects on Polyfluorene :

    • Explored the impact of fluorination on the properties of polyfluorene derivatives, enhancing their optoelectronic applications (Calzolari et al., 2013).
  • Fluorene-Based Blue Emission Polymer Synthesis :

    • Investigated the synthesis and device performance of fluorene-based polymers with specific substituents for enhanced blue-light emission (Jin et al., 2009).
  • Inkjet Printing of Light-emitting Polymer Films :

    • Improved thickness uniformity of inkjet printed polyfluorene films for electroluminescence device fabrication (Xing et al., 2013).

Safety And Hazards

When handling 9,9-Di-n-octylfluorene, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

The future directions of 9,9-Di-n-octylfluorene research could involve further investigation into its synthesis methods , as well as its applications in optoelectronic devices . The formation of the β-phase and its relationship with the molecular weight could also be a focus of future research .

properties

IUPAC Name

9,9-dioctylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXACYPFGPNTUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123864-00-6
Record name Poly(9,9-dioctylfluorene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123864-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70584145
Record name 9,9-Dioctyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Di-n-octylfluorene

CAS RN

123863-99-0
Record name 9,9-Dioctyl-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123863-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Dioctyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 9,9-di-n-octylfluorene-2,7-di(ethyleneboronate) (monomer (1)), R=n-octyl, 15.8 g, 29.49 mmol), 2,7-dibromo-9,9-di-n-octylfluorene (16.18 g, 29.49 mmol, (monomer (2)), R=n-octyl) in toluene (130 mL) under nitrogen is added Aliquat® 336 (1.5 g, 3.7 mmol), tetrakis(triphenylphosphine)palladium (0.18 g, 0.15 mmol), and 2M aqueous sodium carbonate (50 mL, 100 mmol). The mixture is stirred vigorously and heated at gentle reflux for 2 hours when a viscous reaction mixture is observed. An additional 50 mL of toluene is added and the reaction continued for another 15 hours. Sixty mL of toluene is then added to the very viscous reaction mixture and the heating and stirring are continued for 9 more hours. At the end of this period, the polymer is capped by adding 2 g of phenyl ethyleneboronate followed by heating for 15 hours, and one gram of bromobenzene followed by heating for 5 hours. The reaction mixture is cooled to about 60° C. and is added slowly to a stirred solution of 3 L of methanol and 300 mL of deionized water. The fibrous polymer is collected by filtration and is washed successively with methanol (500 mL), deionized water (200mL), and methanol (800 mL), and then dried in vacuum at 60° C. for 10 hours. The polymer weighed 23 g (100% yield). The inherent viscosity of the polymer is 1.50 dL/g. Molecular weight measurement by gel permeation chromatography shows a Mw of 148,00 g/mole, Mn of 47,980 g/mole relative to polystyrene standards. The spectral characteristics of the polymer are consistent with the structure: ##STR7##
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
9,9-di-n-octylfluorene 2,7-di(ethyleneboronate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monomer ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16.18 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
[Compound]
Name
phenyl ethyleneboronate
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
3 L
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
943
Citations
CL Donley, J Zaumseil, JW Andreasen… - Journal of the …, 2005 - ACS Publications
Spin-coated poly(9,9-di-n-octylfluorene-alt-benzothiadiazole) (F8BT) films of different molecular weights (M n = 9−255 kg/mol), both in the pristine and annealed state, were studied in …
Number of citations: 392 pubs.acs.org
J Peet, E Brocker, Y Xu, GC Bazan - Advanced Materials, 2008 - Wiley Online Library
By introducing 1, 8-diiodooctane (DIO) into solutions used to spin cast poly (9, 9-di-n-octylfluorene) films, the β-phase content can be tailored between 0 and 45%. The absorption of …
Number of citations: 171 onlinelibrary.wiley.com
Y Tamai, H Ohkita, H Benten, S Ito - The Journal of Physical …, 2013 - ACS Publications
The dynamics of singlet fission in poly(9,9′-di-n-octylfluorene) (PFO) films was studied by transient absorption spectroscopy. Under a high excitation intensity, triplet excitons were …
Number of citations: 42 pubs.acs.org
Q Liu, W Liu, B Yao, H Tian, Z Xie, Y Geng… - Macromolecules, 2007 - ACS Publications
A series of monodisperse oligo(9,9-di-n-octylfluorene-2,7-vinylene)s (OFVs) with fluorene units up to 11 has been synthesized following a divergent approach. Chain length was found …
Number of citations: 78 pubs.acs.org
HH Lu, CY Liu, CH Chang, SA Chen - Advanced Materials, 2007 - Wiley Online Library
Dipping pristine poly (9, 9-di-n-octylfluorene) film into a mixed solvent/nonsolvent THF/MeOH transforms the conformation of minor amorphous-phase chains to β-phase conformers (see …
Number of citations: 206 onlinelibrary.wiley.com
DW Bright, KC Moss, KT Kamtekar… - Macromolecular …, 2011 - Wiley Online Library
Random copolymers of poly(9,9‐di‐n‐octylfluorene) (PF8) incorporating 0, 8, 12, 15, and 20% dibenzothiophene (DBT), and copolymers with 2, 5, 8, 12, and 15% dibenzothiophene‐S,…
Number of citations: 14 onlinelibrary.wiley.com
JM Winfield, A Van Vooren, MJ Park… - The Journal of …, 2009 - pubs.aip.org
Quantum-chemical calculations performed on poly [2, 7-(9, 9-di-n-octylfluorene)(1− x)-co-4, 7-(2, 1, 3-benzothiadiazole)(x)] copolymers (0≤ x≤ 0.5) show that the lowest unoccupied …
Number of citations: 42 pubs.aip.org
H Zhou, X Zhao, T Huang, R Lu, H Zhang… - Organic & …, 2011 - pubs.rsc.org
A series of new star-shaped monodisperse conjugated truxene derivatives bearing oligo(fluorene-vinylene) arms (Tr-OFVn, n = 1, 2, 3, 4) have been synthesized. It is found that the …
Number of citations: 40 pubs.rsc.org
M Fujiki, N Suzuki, M Taguchi, W Zhang… - RSC …, 2012 - pubs.rsc.org
Here we report the first chiral optofluidic system that enables the emergence and enhancement of chiroptical signals of μm-sized polymer particles from achiral all-trans-poly(9,9-di-n-…
Number of citations: 46 pubs.rsc.org
K Nomura, H Morimoto, Y Imanishi… - Journal of Polymer …, 2001 - Wiley Online Library
High molecular weight trans‐poly(9,9‐di‐n‐octylfluorene‐2,7‐vinylene) was prepared under reduced pressure in the presence of a well‐defined Schrock‐type catalyst, Mo(CHCMe 2 Ph…
Number of citations: 81 onlinelibrary.wiley.com

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